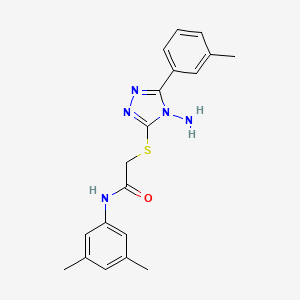

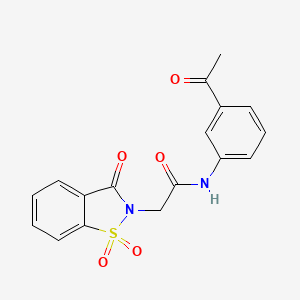

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol, also known as ENM, is a synthetic compound that belongs to the family of naphthalen-2-ol derivatives. ENM has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A notable application of compounds similar to (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol is in the field of corrosion inhibition. Schiff bases, including variants derived from naphthalen-2-ol, have demonstrated effective inhibitory performance against mild steel corrosion in acidic solutions. Their efficiency as inhibitors improves with concentration, suggesting a protective layer formation on the metal surface through adsorption processes. These compounds, through electrochemical and quantum theoretical studies, have been identified as mixed-type inhibitors, showcasing their versatility in corrosion control mechanisms (El-Lateef, Abu‐Dief, & El-Gendy, 2015).

Fluorescence Spectroscopy and Organic Light Emitting Diodes (OLEDs)

Compounds related to (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol have been explored for their photophysical properties, particularly in the development of organic light emitting diodes (OLEDs). Organotin compounds derived from Schiff bases exhibit significant quantum yields and lifetimes, indicating their potential in OLED fabrication. Preliminary studies on these compounds reveal intrinsic electroluminescence properties, marking them as candidates for further exploration in electronic and photonic devices (García-López et al., 2014).

Antimicrobial Agents

The synthesis and characterization of single crystals of Schiff bases, including those structurally related to (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol, have shown potential as antimicrobial agents. These compounds have been tested against various bacteria species, demonstrating the ability to inhibit heat shock protein 90 (Hsp90), a target of interest for antimicrobial therapy. Molecular docking studies further support their mechanism of action, opening avenues for the development of new therapeutic agents (Ranjith et al., 2014).

Interaction with Bovine Serum Albumin (BSA)

Schiff base compounds, including derivatives of naphthalen-2-ol, have been studied for their interaction with Bovine Serum Albumin (BSA). These interactions are crucial for understanding the bioavailability and distribution of such compounds within biological systems. Fluorescence spectral studies have provided insights into the binding constants and modes of interaction, offering a foundational understanding for drug design and delivery applications (Ghosh, Rathi, & Arora, 2016).

Nonlinear Optical (NLO) Materials

The synthesis and characterization of fluoro-functionalized imines, closely related to (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol, highlight their potential in nonlinear optical (NLO) applications. These compounds exhibit high values of linear polarizability and second-order hyperpolarizability, essential properties for materials used in optical switching, modulation, and telecommunication technologies. Theoretical and experimental analyses underscore their stability and NLO capabilities, pointing towards their utility in advanced optical systems (Ashfaq et al., 2022).

Eigenschaften

IUPAC Name |

1-[(4-ethylphenyl)iminomethyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-2-14-7-10-16(11-8-14)20-13-18-17-6-4-3-5-15(17)9-12-19(18)21/h3-13,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZIGMWHWAOWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2570704.png)

![2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2570707.png)

![N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570708.png)

![1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2570710.png)

![N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2570714.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2570716.png)

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2570721.png)